Tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate is a chemical compound with significant importance in various fields of scientific research and industrial applications. It is known for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with 4-methylcyclohexanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxylates.
Scientific Research Applications
Tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbazate: A precursor in the synthesis of tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate.
4-methylcyclohexanone: Another precursor used in the synthesis.
Tert-butyl hydrazinecarboxylate: A related compound with similar reactivity.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-[(4-methylcyclohexanecarbonyl)amino]carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-9-5-7-10(8-6-9)11(16)14-15-12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)(H,15,17) |
InChI Key |
PXVYGLFSRZUWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.